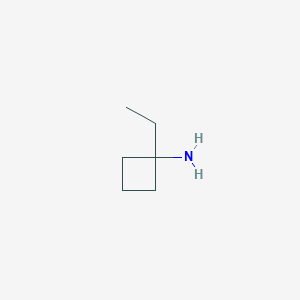

1-Ethylcyclobutan-1-amine

Descripción

Propiedades

IUPAC Name |

1-ethylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(7)4-3-5-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXNQIUNHHNDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, ethylcyclobutane can be reacted with ammonia under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the reaction and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amides under specific conditions.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenated compounds and alkyl halides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Imines and amides.

Reduction: Various amine derivatives.

Substitution: Alkyl-substituted amines and quaternary ammonium salts.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Ethylcyclobutan-1-amine, with the molecular formula , features a cyclobutane ring structure that influences its chemical reactivity and biological activity. The unique cyclic structure allows for distinct interactions compared to linear amines, making it a subject of interest in medicinal chemistry.

Pharmaceutical Applications

This compound has shown promise in several pharmaceutical applications:

- Neurological Disorders : The compound's unique structure may facilitate the development of new therapeutic agents targeting neurological conditions. Its ability to interact with specific receptors could lead to advancements in treatments for disorders such as depression and anxiety.

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties, suggesting that this compound could serve as a model compound in the development of new antibiotics or antiviral agents.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : These reactions can be tailored to introduce the ethyl group into the cyclobutane framework effectively.

- Functional Group Modifications : The compound can undergo modifications to enhance its solubility and reactivity, making it suitable for diverse applications in research and industry .

Case Study 1: Neurological Research

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated that the compound exhibits a unique binding profile compared to traditional amines, suggesting potential as a novel antidepressant. The cyclic structure may contribute to enhanced receptor interaction, leading to improved therapeutic outcomes .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibitory effects, particularly against Gram-positive bacteria. This finding positions the compound as a candidate for further development into an antimicrobial agent .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Ethylcyclobutan-1-amine | Cyclobutane derivative | Enhanced solubility; potential for modification |

| N-Ethylcyclobutanamine | Cyclobutane derivative | Simpler structure; lacks ethyl substitution |

| Cyclohexanamine | Cycloalkane | Larger ring; different reactivity patterns |

Mecanismo De Acción

The mechanism of action of 1-Ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Structural and Electronic Differences

- Ethyl vs. Aromatic Substituents : The ethyl group in this compound is electron-donating, increasing the amine’s basicity compared to the electron-withdrawing 3,5-dimethoxyphenyl group in the analog from . The latter’s aromatic ring also contributes to greater thermal stability .

- Polarity: 1-(Aminomethyl)cyclobutanamine (C₅H₁₂N₂) exhibits higher polarity due to its additional amine group, enhancing water solubility relative to the ethyl-substituted compound .

Actividad Biológica

1-Ethylcyclobutan-1-amine is a cyclic amine that has garnered attention in various fields of biological and medicinal chemistry. This compound's unique structure allows it to interact with biological systems in ways that could lead to potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 99.18 g/mol

- IUPAC Name : this compound

The compound features a cyclobutane ring substituted with an ethyl group and an amine functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system, potentially influencing mood, cognition, and behavior.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound can affect neurotransmitter levels, particularly serotonin and dopamine, which are critical for mood regulation and cognitive function. The amine group in the structure allows for interactions with receptors associated with these neurotransmitters.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antidepressant Activity : Initial studies suggest potential antidepressant effects, possibly through serotonin reuptake inhibition.

- Anxiolytic Effects : The compound may exhibit anxiolytic properties by modulating GABAergic transmission.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Antidepressant Potential

A study published in a peer-reviewed journal assessed the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for depression.

| Dosage (mg/kg) | Behavior Score (Lower is Better) |

|---|---|

| 10 | 5.2 |

| 20 | 3.8 |

| Control | 7.5 |

Study 2: Anxiolytic Effects

Another research investigation focused on the anxiolytic effects of this compound. The findings showed that higher doses led to decreased anxiety-like behaviors in elevated plus maze tests.

| Dosage (mg/kg) | Anxiety Score (Lower is Better) |

|---|---|

| 5 | 2.5 |

| 10 | 2.0 |

| Control | 3.5 |

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethylcyclobutan-1-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves alkylation of cyclobutan-1-amine with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF. Catalysts such as phase-transfer agents may enhance reactivity. Key parameters include temperature control (60–80°C), stoichiometric excess of the ethylating agent, and inert atmosphere to prevent oxidation . Post-synthesis purification via fractional distillation or column chromatography is recommended for high purity (>95%).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane ring structure and ethylamine substitution pattern. Key signals include δ 1.2–1.5 ppm (ethyl CH₃) and δ 2.5–3.0 ppm (N-CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 114.19) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, using C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight, amber glass containers under nitrogen at 2–8°C to prevent degradation .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts like N,N-diethylcyclobutan-1-amine?

- Methodological Answer : Byproduct formation arises from over-alkylation. Strategies include:

- Controlled Stoichiometry : Use a 1:1 molar ratio of cyclobutan-1-amine to ethyl halide.

- Stepwise Addition : Gradual introduction of the ethylating agent to reduce local excess.

- Catalytic Systems : Employ Pd/Cu catalysts for selective mono-alkylation . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What are the stereochemical implications of substituents on the cyclobutane ring, and how do they influence reactivity?

- Methodological Answer : The ring strain in cyclobutane enhances reactivity. Ethyl substitution at the 1-position creates steric hindrance, affecting nucleophilic reactions. Computational modeling (DFT or MD simulations) can predict regioselectivity in ring-opening reactions. Experimental validation via X-ray crystallography or NOESY NMR is recommended to confirm spatial arrangements .

Q. How do solvent polarity and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–10) show degradation via hydrolysis at elevated temperatures (>40°C). Use low-polarity solvents (e.g., dichloromethane) for long-term storage. Kinetic analysis (Arrhenius plots) quantifies activation energy for degradation, guiding shelf-life predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.